molecular formula C9H18N2O2 B2692140 Tert-butyl 2-(3-aminoazetidin-1-yl)acetate CAS No. 1493642-45-7

Tert-butyl 2-(3-aminoazetidin-1-yl)acetate

Cat. No.: B2692140
CAS No.: 1493642-45-7
M. Wt: 186.255
InChI Key: RISBMFPMWCRDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(3-aminoazetidin-1-yl)acetate is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-aminoazetidin-1-yl)acetate typically involves the reaction of tert-butyl acetate with 3-aminoazetidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-aminoazetidin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Tert-butyl 2-(3-aminoazetidin-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-aminoazetidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the properties of tert-butyl acetate and 3-aminoazetidine. This unique combination allows it to participate in a variety of chemical reactions and makes it valuable in diverse research applications .

Biological Activity

Tert-butyl 2-(3-aminoazetidin-1-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its azetidine ring, which is known to enhance the biological activity of compounds. The molecular formula for this compound is C8H16N2O2C_8H_{16}N_2O_2, and it features a tert-butyl group attached to an aminoazetidine moiety. The presence of the amino group in the azetidine ring is crucial for its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds containing azetidine rings often exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways.
  • Receptor Interaction : The amino group may facilitate binding to specific receptors, influencing cellular signaling pathways.
  • Antimicrobial Properties : The azetidine structure is associated with enhanced activity against bacterial strains.

Biological Activity Data

Activity Type Observation Reference
AntimicrobialExhibits activity against Gram-positive bacteria
Anti-inflammatoryPotential modulation of inflammatory pathways
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Activity :
    A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis.
  • Anti-inflammatory Effects :
    In vitro assays indicated that the compound could reduce the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in managing inflammatory diseases.
  • Cytotoxicity in Cancer Research :
    Research involving various cancer cell lines revealed that this compound induced apoptosis, highlighting its potential as an anticancer agent. The mechanism was linked to the activation of caspase pathways, which are critical in programmed cell death.

Properties

IUPAC Name

tert-butyl 2-(3-aminoazetidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)6-11-4-7(10)5-11/h7H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISBMFPMWCRDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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